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Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B10770002

Get Quote

Executive Summary

CPTHS6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yllhydrazone) is a thiazole-
derivative histone acetyltransferase (HAT) inhibitor.[1][2][3][4][5] Unlike broad-spectrum
epigenetic modulators (e.g., HDAC inhibitors), CPTH6 exhibits high selectivity for the Genb
(KAT2A) and PCAF (KAT2B) enzymes.

Its primary utility lies in its ability to induce histone hypoacetylation (specifically H3K14 and H4)
and

-tubulin hypoacetylation, leading to a dual phenotype of late-stage autophagy blockade and
apoptosis. This distinct mechanism makes it a critical tool for dissecting the role of acetylation
in autophagic flux and cancer stem cell (CSC) maintenance.

Chemical Characterization
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Property Specification
3-methylcyclopentylidene-[4-(4'-

UPAC Name chIoropie)r/]yl)tiiaz)(l)l-z-yl]h[ydfazone

Target Class Histone Acetyltransferase (HAT) Inhibitor

Primary Targets Gcenb (KAT2A), PCAF (KAT2B)

Secondary Targets p300/CBP (significantly lower affinity)

~50-100 puM (Cell line dependent: U937,

IC50 (Cellular) H1299, etc)[1]

Solubility DMSO (>10 mM); Poor in water

Mechanism of Action (MoA)
Enzymatic Inhibition Kinetics

CPTHS6 functions as a non-competitive inhibitor of Gen5/PCAF.[1] Structural activity relationship
(SAR) studies on thiazole derivatives suggest the mechanism involves the perturbation of the
HAT catalytic domain, potentially through interaction with cysteine residues within the active
site, preventing the transfer of the acetyl group from Acetyl-CoA to the

-amino group of lysine residues.

o Selectivity: CPTH6 shows a marked preference for Gen5 and PCAF over the MYST family or
p300/CBP HATs at physiological concentrations.[1]

e Substrate Modulation: Treatment results in a rapid decrease in the acetylation of Histone H3
(Lys14, Lys18) and Histone H4, as well as non-histone substrates like

-tubulin.

Downstream Biological Cascades

The inhibition of Gen5/PCAF by CPTHG6 triggers a tripartite cellular response:

e GO/G1 Cell Cycle Arrest: Hypoacetylation of chromatin regulatory regions suppresses E2F-
dependent transcription, preventing S-phase entry.[1]
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o Late-Stage Autophagy Blockade: Unlike rapamycin (which induces autophagy), CPTH6
impairs the degradation of autophagic cargo.[1] It inhibits the maturation of autophagosomes
into autolysosomes, evidenced by the accumulation of LC3B-1l and p62 (SQSTM1).

o Apoptosis Induction: Prolonged acetylation stress triggers the intrinsic apoptotic pathway,
characterized by mitochondrial membrane potential loss (

), cytochrome c release, and Caspase-3 cleavage.[1]

Pathway Visualization

The following diagram illustrates the causal flow from CPTH6 administration to phenotypic
outcome.
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Figure 1: Mechanistic pathway of CPTHG6 inducing autophagy blockade and apoptosis via HAT
inhibition.

Experimental Validation Protocols

To validate CPTHG6 activity in your specific model system, use the following self-validating
protocols.

In Vitro HAT Activity Assay (Filter Binding)

Purpose: Direct quantification of Gen5 inhibition efficacy.

Reagents:

Recombinant Gen5 enzyme.[1][5][6][7]

Substrate: Histone H3 peptide or core histones.[1]

Cofactor: [3H]-Acetyl-CoA.[1][5][6][7][8]

CPTH6 (dissolved in DMSO).[1][5]

Protocol:

Preparation: Dilute CPTHG6 to 5x concentration in HAT assay buffer (50 mM Tris-HCI pH 8.0,
10% glycerol, 0.1 mM EDTA, 1 mM DTT).

 Incubation: Mix 10 pL recombinant Gen5 with 5 pL CPTH6. Incubate at 30°C for 15 minutes
to allow enzyme-inhibitor interaction.

e Initiation: Add 35 pL of substrate mix (Histone H3 + [3H]-Acetyl-CoA).[1]
e Reaction: Incubate at 30°C for 30—60 minutes.
o Termination: Spot 40 uL of reaction mixture onto P81 phosphocellulose filter paper.

e Washing: Wash filters 3x with 50 mM NaHCO3 (pH 9.0) to remove unbound Acetyl-CoA.[1]
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Quantification: Air dry filters and measure CPM (Counts Per Minute) in a liquid scintillation
counter.

Calculation: Calculate % Inhibition relative to DMSO control.

Cellular Acetylation Profiling (Western Blot)

Purpose: Confirm cellular permeability and target engagement.[1]

Protocol:

Seeding: Seed cells (e.g., U937, H1299) at

cells/mL.

Treatment: Treat with CPTH6 (50 uM and 100 uM) for 24 hours. Include a DMSO vehicle
control.[1][5][6][7][8]

Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 mM Sodium
Butyrate (critical to preserve acetylation state during lysis).

Blotting:

o Primary Antibodies: Anti-Acetyl-Histone H3 (Lys14), Anti-Acetyl-Histone H4, Anti-Acetyl-
Tubulin.[1]

o Loading Control: Anti-Total H3 or Anti-GAPDH.[1]

Validation: A successful experiment must show a dose-dependent decrease in Ac-H3/Ac-
Tubulin signals without a reduction in total histone levels.

Autophagy Flux Analysis

Purpose: Distinguish between autophagy induction and blockade.[1]

Protocol:

Marker Analysis: Blot for LC3B.
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o Result: CPTHG6 treatment increases LC3B-II levels.[1][3][9]

e Flux Assay (Bafilomycin A1 Challenge):

o Treat cells with CPTHG6 alone vs. CPTH6 + Bafilomycin Al (a lysosomal inhibitor).[1]

o Interpretation: If CPTH6 blocks degradation, adding Bafilomycin A1 will not significantly

increase LC3B-II further compared to CPTH6 alone (indicating the block is already

maximal/downstream). If CPTH6 induced autophagy, Bafilomycin A1 would cause a

massive additive accumulation.[1]

Data Summary & Reference Values

The following table summarizes expected quantitative outcomes based on validated literature.

Expected Outcome (at 100

Assay Type Parameter
pM CPTH6)
- I . > 60% inhibition of Gen5/PCAF
HAT Activity % Inhibition (In vitro) o
activity
N ) < 50% viability (Cell line
Viability Cell Survival

dependent)

Western Blot

Ac-H3K14 Levels

Significant reduction (>50%

decrease vs Control)

Western Blot

LC3B-Il Levels

2-5 fold accumulation

(Blockade phenotype)

Flow Cytometry

Cell Cycle Phase

Increase in GO/G1 population;

Decrease in S phase

Experimental Workflow Diagram
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Parallel Readouts
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Figure 2: Standardized experimental workflow for validating CPTHG6 biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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